4-メトキシブタン-2-オン

説明

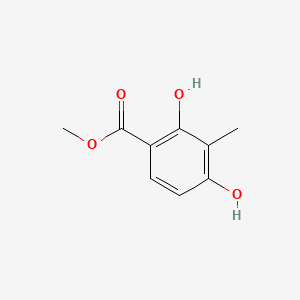

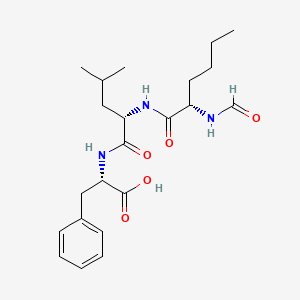

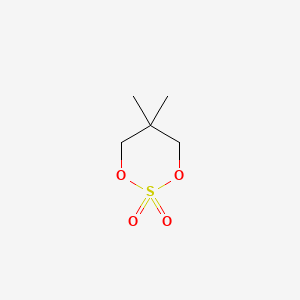

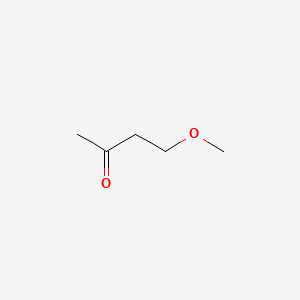

2-Butanone, 4-methoxy- is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Butanone, 4-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20545. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butanone, 4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

持続可能な溶媒代替品

4-メトキシブタン-2-オン: は、塩素化溶媒のバイオベースの溶媒代替品として評価されています。 過酸化物形成の可能性が低く、アメス試験で変異原性がないという特性により、化学プロセスにおいてより安全な選択肢となっています . フリーデル・クラフツアシル化などの反応で成功裏に使用され、再生可能な溶媒としての可能性を実証しています .

プロテオミクス研究

プロテオミクスの分野では、4-メトキシブタン-2-オンは有用な生化学物質として役立ちます。 その分子構造と特性は、タンパク質相互作用や機能の研究など、さまざまな研究用途に役立ちます .

キラルアミン合成

この化合物は、医薬品で価値のあるキラルアミンの合成に関与しています。 化学酵素プロセスでは、4-メトキシブタン-2-オンを前駆体として使用し、高い収率とエナンチオマー過剰率でキラルアミンを合成しており、これは医薬品開発にとって重要です .

有機合成中間体

有機合成における中間体として、4-メトキシブタン-2-オンはさまざまな化学化合物の調製に使用されます。 その反応性により、さまざまなタイプの化学反応に関与することができ、複雑な分子の合成に貢献しています .

工業用途

工業的な設定では、4-メトキシブタン-2-オンは、その溶媒特性と反応性により用途が見出されます。 他の化学物質の製造や、さまざまな生産ラインにおける処理助剤として使用されます .

香味料および香料業界

この化合物は、香味料および香料業界でも使用されています。 その分子構造は、特定の香りや味を作り出すのに貢献し、それらは消費者製品で使用されて感覚的な体験を高めています .

特性

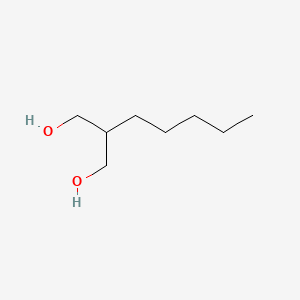

IUPAC Name |

4-methoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWOJIIXBYNGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220045 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-85-5 | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6975-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Methoxy-2-butanone synthesized through an aldol-type reaction?

A1: [] N-chlorosuccinimide (NCS) and tin(II) chloride (SnCl2) can catalyze an aldol-type reaction between propen-2-yl acetate and aldehydes in the presence of methanol. This reaction yields 4-Methoxy-2-butanone, alongside a dehydromethoxylation byproduct, 3-buten-2-one. You can find more details about this synthesis in the paper "Aldol-Type Reaction by Propen-2-yl Acetate with NCS/SnCl2/ROH" .

Q2: What is the gas-phase basicity of 4-Methoxy-2-butanone?

A2: [] Gas-phase basicity, a crucial physicochemical property reflecting a molecule's proton affinity, has been experimentally determined for 4-Methoxy-2-butanone using Fourier transform ion cyclotron resonance and high-pressure mass spectrometry. These techniques allowed for the measurement of proton transfer equilibrium constants, providing insights into the intrinsic basicity of the molecule in the gas phase. The paper "Protonation thermochemistry of selected hydroxy- and methoxycarbonyl molecules." delves deeper into the experimental methodology and findings.

Q3: Are there any alternative synthetic pathways to 4-Methoxy-2-butanone beyond the aldol-type reaction?

A3: [] While the provided research excerpts primarily focus on the aldol-type reaction, alternative pathways exist. One example involves the mercuric ion-catalyzed hydration of 1,4-bis(arylthio)-2-butynes in methanol, which produces 1-(arylthio)-4-methoxy-2-butanones . This approach highlights the versatility in synthesizing 4-Methoxy-2-butanone derivatives through different chemical routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。